molecular formula C12H13FO4 B2564632 3-Fluoro-4-(oxan-4-yloxy)benzoic acid CAS No. 1402232-54-5

3-Fluoro-4-(oxan-4-yloxy)benzoic acid

Cat. No.: B2564632
CAS No.: 1402232-54-5
M. Wt: 240.23
InChI Key: VUIVEVYWYVDVSW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(oxan-4-yloxy)benzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the 3-position and an oxan-4-yloxy (tetrahydropyran-4-yloxy) group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₃FO₄, with a molecular weight of 252.23 g/mol. The compound’s structure combines aromatic rigidity with the conformational flexibility of the tetrahydropyran ring, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

3-fluoro-4-(oxan-4-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c13-10-7-8(12(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIVEVYWYVDVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(oxan-4-yloxy)benzoic acid typically involves a multi-step process:

    Starting Material: The synthesis begins with commercially available 3-fluorobenzoic acid.

    Protection of Carboxylic Acid Group: The carboxylic acid group is protected using a suitable protecting group, such as a methyl or ethyl ester.

    Formation of Oxan-4-yloxy Group: The protected 3-fluorobenzoic acid is then reacted with tetrahydropyran in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, to form the oxan-4-yloxy group.

    Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(oxan-4-yloxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Products include 3-amino-4-(oxan-4-yloxy)benzoic acid or 3-thio-4-(oxan-4-yloxy)benzoic acid.

    Esterification: Products include methyl 3-fluoro-4-(oxan-4-yloxy)benzoate.

    Reduction: Products include 3-fluoro-4-(oxan-4-yloxy)benzyl alcohol.

Scientific Research Applications

3-Fluoro-4-(oxan-4-yloxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(oxan-4-yloxy)benzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting enzyme activity. The oxan-4-yloxy group can enhance the compound’s binding affinity and specificity for its molecular targets, while the fluorine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-Fluoro-4-(oxan-4-yloxy)benzoic acid with key analogs, emphasizing substituent effects and properties:

Compound Name Substituents (Position 3/4) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Source
This compound 3-F, 4-(oxan-4-yloxy) C₁₂H₁₃FO₄ 252.23 Potential intermediate for APIs, organometallics; oxan group enhances solubility Inferred
4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid 3-CF₃, 4-(oxan-4-yloxy) C₁₃H₁₃F₃O₄ 290.24 Higher lipophilicity (CF₃ group); used in advanced material synthesis 19
3-Fluoro-4-(trifluoromethyl)benzoic acid 3-F, 4-CF₃ C₈H₄F₄O₂ 208.11 Chelates metals (e.g., dysprosium); API precursor for epilepsy treatments 16
3-Fluoro-4-(2-methoxyethoxy)benzoic acid 3-F, 4-(CH₂CH₂OCH₃) C₁₀H₁₁FO₄ 214.19 Polar side chain improves aqueous solubility; intermediate for surfactants 18
3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid 3-F, 4-(oxetane-derived) C₁₂H₁₃FO₄ 252.23 Oxetane group enhances metabolic stability; building block for kinase inhibitors 17

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl (CF₃) group in 3-Fluoro-4-(trifluoromethyl)benzoic acid (logP ~2.5) increases hydrophobicity compared to the oxan-4-yloxy analog (estimated logP ~1.8) .
  • Solubility : The oxan-4-yloxy and methoxyethoxy substituents () enhance water solubility due to ether oxygen hydrogen-bonding capacity.
  • Thermal Stability : Melting points vary significantly; e.g., 3-Fluoro-4-(trifluoromethyl)benzoic acid melts at 174–179°C, while analogs with bulkier groups (e.g., oxetane) may exhibit lower melting points due to reduced crystallinity .

Biological Activity

3-Fluoro-4-(oxan-4-yloxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and an oxan-4-yloxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H11FO3\text{C}_{11}\text{H}_{11}\text{F}\text{O}_3

This structure includes:

  • A fluorine atom at the 3-position.
  • An oxan-4-yloxy substituent at the 4-position of the benzoic acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Effects on Cancer Cells
A study evaluated the effects of this compound on MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. The results indicated:

  • MCF-7 Cells : A dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
  • LNCaP Cells : Significant apoptosis was observed at concentrations above 30 µM.

The biological activity of this compound is thought to be mediated through several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, promoting apoptosis in cancer cells.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels have been noted, contributing to cell death in cancerous cells.

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